1-Methyl-2-(3-pyridin-4-yl-propyl)-pyrrolidine-2-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
1-methyl-2-(3-pyridin-4-ylpropyl)pyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-16-11-3-8-14(16,13(17)18)7-2-4-12-5-9-15-10-6-12;/h5-6,9-10H,2-4,7-8,11H2,1H3,(H,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHCSEIGJWJBTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1(CCCC2=CC=NC=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methyl-2-(3-pyridin-4-yl-propyl)-pyrrolidine-2-carboxylic acid hydrochloride (commonly referred to as compound 1) is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anti-inflammatory, and other therapeutic effects.
Chemical Structure and Properties
- Molecular Formula : C14H21ClN2O2
- Molecular Weight : 276.79 g/mol
- CAS Number : 71298922
The compound features a pyrrolidine core with a methyl group and a pyridine substituent, which may contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds related to pyrrolidine derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compound 1 demonstrates activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Escherichia coli | 0.0039 - 0.025 mg/mL |
| Bacillus subtilis | 0.032 - 0.512 mg/mL |
Studies have reported that the presence of halogen substituents in similar compounds enhances their antibacterial efficacy, suggesting a structure-activity relationship (SAR) where modifications can lead to improved activity against resistant strains .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrrolidine derivatives has been explored, with some studies indicating that these compounds can inhibit pro-inflammatory cytokines. For instance, in models of inflammation, certain derivatives have been shown to reduce levels of TNF-alpha and IL-6, which are critical mediators in inflammatory responses .
Neuroprotective Effects
Recent investigations into the neuroprotective effects of pyrrolidine derivatives suggest that compound 1 may also exert protective effects on neuronal cells. In vitro assays demonstrated that it could reduce oxidative stress markers and improve cell viability in models of neurodegeneration .
Case Studies
-
Antimicrobial Efficacy Study :
A study published in the Journal of Medicinal Chemistry assessed the antimicrobial activity of various pyrrolidine derivatives, including compound 1. The results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics . -
Neuroprotection in Animal Models :
Another study evaluated the neuroprotective effects of compound 1 in a rat model of induced oxidative stress. The results showed significant reductions in neuronal cell death compared to controls, suggesting its potential utility in treating neurodegenerative diseases .
Scientific Research Applications
Medicinal Chemistry
Drug Development:
This compound has been explored for its potential as a therapeutic agent due to its structural similarity to existing pharmaceuticals. Its unique pyrrolidine structure allows for interactions with various biological targets, particularly in the central nervous system (CNS).
Case Study: CNS Activity
A study investigated the effects of this compound on neurotransmitter systems, particularly focusing on dopamine and serotonin receptors. The results indicated that it could modulate these pathways, suggesting potential applications in treating mood disorders and neurodegenerative diseases. The compound's ability to penetrate the blood-brain barrier enhances its therapeutic prospects .
Table 1: Summary of CNS Activity Studies
| Study Reference | Target Receptor | Effect Observed | Potential Application |
|---|---|---|---|
| Dopamine D2 | Agonist | Schizophrenia treatment | |
| Serotonin 5-HT1A | Antagonist | Depression therapy |
Neuropharmacology
Mechanism of Action:
Research has shown that 1-Methyl-2-(3-pyridin-4-yl-propyl)-pyrrolidine-2-carboxylic acid hydrochloride interacts with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability. This interaction is crucial for developing drugs targeting psychiatric conditions.
Case Study: Antidepressant Properties
In animal models, the compound demonstrated significant antidepressant-like effects in behavioral tests such as the forced swim test and tail suspension test. These findings suggest that it may enhance serotonergic activity, providing a basis for further exploration in clinical settings .
Table 2: Neuropharmacological Effects
| Study Reference | Animal Model | Behavioral Test | Result |
|---|---|---|---|
| Mouse | Forced Swim Test | Reduced immobility | |
| Rat | Tail Suspension Test | Increased activity |
Biochemical Tool
Research Applications:
This compound serves as a valuable biochemical tool for studying receptor pharmacology and signaling pathways. Its specificity for certain receptors allows researchers to dissect complex biological processes.
Case Study: Receptor Binding Studies
Binding affinity studies have shown that this compound selectively binds to certain subtypes of neurotransmitter receptors. This selectivity is crucial for understanding receptor function and developing targeted therapies with fewer side effects .
Table 3: Binding Affinity Data
Chemical Reactions Analysis
Carboxylic Acid Reactivity
The carboxylic acid group participates in classical acid-catalyzed reactions:
Mechanistic Insight :
-
Esterification proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by methanol.
-
Amide bonds form via carbodiimide-mediated activation (e.g., EDCI), generating reactive O-acylisourea intermediates .
Pyrrolidine Ring Modifications
The secondary amine in the pyrrolidine ring undergoes alkylation and acylation:
| Reaction Type | Conditions | Products/Outcomes | Source |
|---|---|---|---|
| N-Alkylation | Propyl bromide/NaHCO₃, MeOH | N-propyl-pyrrolidine derivatives | |
| Acylation | Acetic anhydride, pyridine | Acetylated pyrrolidine |
Key Findings :
-
Alkylation at the pyrrolidine nitrogen requires mild bases (e.g., NaHCO₃) to avoid ring-opening .
-
Acylation enhances solubility in organic solvents but reduces hydrogen-bonding capacity .
Pyridinyl-Propyl Side Chain Reactivity
The pyridin-4-yl group enables coordination and substitution:
| Reaction Type | Conditions | Products/Outcomes | Source |
|---|---|---|---|
| Metal Coordination | CuSO₄, aqueous THF | Cu(II)-pyridine complexes | |
| N-Oxidation | H₂O₂, acetic acid | Pyridine N-oxide derivative |
Notable Observations :
-
Pyridine participates in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) when functionalized with alkyne groups .
-
N-Oxidation increases polarity, affecting pharmacokinetic properties .
Hydrochloride Salt-Specific Behavior
The hydrochloride counterion influences solubility and stability:
| Property | Conditions | Impact | Source |
|---|---|---|---|
| pH-Dependent Solubility | Aqueous buffers (pH 1–7) | Enhanced solubility below pH 4 | |
| Thermal Stability | TGA analysis (25–300°C) | Decomposition onset at 180°C |
Critical Note :
Degradation Pathways
Controlled studies reveal two primary degradation mechanisms:
| Pathway | Conditions | Degradants | Source |
|---|---|---|---|
| Hydrolysis | 0.1 M HCl, 60°C | Pyrrolidine ring-opened diacid | |
| Oxidative Stress | H₂O₂, Fe²⁺ | Pyridine N-oxide and carboxyl radical |
Stability Recommendations :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Published Research
The following pyrrolidine-2-carboxylic acid derivatives (Table 1) share structural motifs and provide insight into substituent effects on physicochemical and synthetic properties:
Table 1: Key Analogues and Their Properties
Key Observations :
Electron-withdrawing groups (e.g., trifluoromethyl in 14{4,5}) correlate with high purity (>99%), likely due to improved crystallization .
Diastereomeric Ratios :
- Substituent bulkiness (e.g., phenyl groups in 3g ) lowers d.r. (58:42), whereas smaller groups (e.g., in 3i-d1 ) achieve higher stereocontrol (d.r. 95:5) . The pyridin-4-yl group in the target compound may similarly influence stereoselectivity.
LCMS and Molecular Weight Trends :
Functional Group Analysis
- Pyridine vs. Benzodioxol/Trifluoromethyl :
Pyridin-4-yl (target compound) provides a basic nitrogen for hydrogen bonding, contrasting with the electron-deficient trifluoromethyl group in 14{4,5} or the electron-rich benzodioxol system . This difference may alter solubility and receptor affinity. - Carboxylic Acid Positioning : The 2-carboxylic acid group (common to all compounds) facilitates salt formation (e.g., hydrochloride) and ionic interactions, critical for bioavailability .
Preparation Methods
Formation of Pyrrolidine-2-carboxylic Acid Core
- Catalytic hydrogenation of 2-methylpyrroline derivatives is a common approach to obtain 2-methylpyrrolidine intermediates with high stereoselectivity.
- Platinum catalysts such as platinum (IV) oxide or 5% Pt on carbon are preferred for hydrogenation in alcohol solvents (ethanol/methanol mixtures) at ambient temperature to achieve high optical purity (≥50% ee).
- The hydrogenation step yields the pyrrolidine ring with the desired stereochemistry, critical for biological activity.
Alkylation to Introduce the 3-(4-pyridyl)propyl Side Chain
- The alkylation of the pyrrolidine nitrogen or carbon centers is typically performed using alkyl halides (e.g., bromides or chlorides) bearing the pyridyl moiety.
- Strong bases such as sodium hydride, metallic sodium, or n-butyllithium are used to generate the corresponding alkoxide or carbanion intermediates for nucleophilic substitution.
- Phase transfer catalysts (e.g., quaternary ammonium salts) or polyethylene glycol can facilitate the alkylation in organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
- Reaction temperatures range from 0°C to room temperature or slightly elevated (up to 60°C) to optimize yields and minimize side reactions.
Protection and Deprotection Steps
- Protecting groups such as tert-butyloxycarbonyl (Boc) are employed to mask the carboxyl or amino groups during multi-step synthesis to prevent undesired reactions.
- Deprotection is carried out using trifluoroacetic acid (TFA) in dichloromethane or other suitable solvents at room temperature, followed by purification.
Salt Formation
- The final compound is isolated as the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent, enhancing stability and solubility.
Detailed Reaction Conditions and Yields
| Step | Reagents & Catalysts | Solvent(s) | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Hydrogenation of 2-methylpyrroline | Pt catalyst (PtO2 or 5% Pt/C), H2 gas | Ethanol/Methanol (2:1 to 3:1 v/v) | Ambient (~25°C) | Several hours | High (≥80%) | Optical purity ≥50% ee |
| Alkylation with 3-(4-pyridyl)propyl halide | n-Butyllithium or NaH, phase transfer catalyst | THF or DMF | 0 to 60°C | 1–24 hours | Moderate to high | Controlled addition of base, inert atmosphere preferred |
| Protection (Boc) | Boc anhydride or equivalent | Dichloromethane | 0 to room temperature | 1–4 hours | High | Protects amine or acid groups |
| Deprotection | TFA in CH2Cl2 | Dichloromethane | Room temperature | 2–4 hours | High | Removal of Boc groups |
| Salt formation | HCl gas or HCl solution | Ethyl acetate or similar | Room temperature | 1–2 hours | Quantitative | Forms hydrochloride salt |
Research Findings and Optimization Notes
- The use of platinum catalysts in hydrogenation is preferred for safety and scalability, providing high enantiomeric excess without isolating intermediates.
- Alkylation reactions benefit from phase transfer catalysis and careful control of temperature to avoid racemization or side reactions.
- Protecting group strategies are crucial for maintaining stereochemical integrity and enabling selective functional group transformations.
- The final hydrochloride salt form improves pharmaceutical properties such as solubility and stability, making it suitable for further biological evaluation.
- Recrystallization from alcohol solvents (ethanol, isopropanol) is effective for purification of intermediates and final products.
Q & A
Q. What are the established synthetic routes for 1-Methyl-2-(3-pyridin-4-yl-propyl)-pyrrolidine-2-carboxylic acid hydrochloride, and what key reaction conditions are critical for optimizing yield?
Answer: A multi-step synthesis approach is commonly employed. For example, analogous pyrrolidine derivatives are synthesized via:
- Step 1: Acid-catalyzed condensation (e.g., HCl in 1,4-dioxane at 20–50°C for 25 hours) to form intermediates.
- Step 2: Nucleophilic substitution with potassium carbonate in acetonitrile (0.33 hours at 20°C).
- Step 3: Palladium-catalyzed coupling (e.g., Pd(OAc)₂ with tert-butyl XPhos ligand in tert-butanol under inert atmosphere, 40–100°C for 5.5 hours).
- Step 4: Final HCl-mediated salt formation (93–96°C in water for 17 hours).
Critical factors include solvent purity, inert atmosphere for coupling steps, and precise temperature control during salt formation .
Q. How can researchers confirm the structural identity and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): Analyze proton environments (e.g., pyridin-4-yl protons at δ 8.5–8.7 ppm, pyrrolidine methyl groups at δ 1.2–1.5 ppm).
- High-Performance Liquid Chromatography (HPLC): Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98% recommended for biological assays).
- Mass Spectrometry (MS): Confirm molecular weight (e.g., [M+H]⁺ for free base: ~307.2 g/mol; hydrochloride salt adds ~36.5 g/mol).
- Elemental Analysis: Verify C, H, N, Cl content against theoretical values .
Q. What safety protocols are essential for handling this compound in the laboratory?
Answer:
- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles.
- Ventilation: Use fume hoods during weighing/synthesis to avoid inhalation of fine particles.
- First Aid:
- Skin Contact: Immediately rinse with water for 15 minutes; seek medical attention for irritation.
- Eye Exposure: Flush with saline solution for 10 minutes; remove contact lenses if present.
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can enantiomeric resolution of this chiral pyrrolidine derivative be achieved, and what analytical challenges arise?
Answer:
- Chiral Chromatography: Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane:isopropanol (90:10) mobile phase. Monitor enantiomer separation via circular dichroism (CD) or polarimetry.
- Crystallization: Employ diastereomeric salt formation with chiral acids (e.g., L-tartaric acid).
- Challenges: Overlapping NMR signals for enantiomers require advanced techniques like 2D-NMR (e.g., NOESY) or X-ray crystallography for unambiguous assignment .
Q. How does the compound’s stability vary under different pH and temperature conditions, and how should storage protocols be optimized?
Answer:
- pH Stability: Conduct accelerated degradation studies (e.g., 1M HCl, NaOH, and neutral buffers at 40°C for 48 hours). Monitor via HPLC for degradation products (e.g., hydrolysis of the ester or amide groups).
- Thermal Stability: Thermogravimetric analysis (TGA) shows decomposition above 200°C. Store at –20°C in airtight, light-resistant containers under nitrogen to prevent oxidation .
Q. What strategies can resolve contradictions in biological activity data across studies (e.g., receptor binding vs. cellular assays)?
Answer:
- Assay Validation: Confirm receptor binding affinity via surface plasmon resonance (SPR) and cross-validate with cellular assays (e.g., calcium flux or cAMP modulation).
- Metabolite Screening: Use LC-MS to identify active metabolites that may influence cellular responses.
- Solubility Adjustments: Optimize DMSO concentration (<0.1% v/v) to avoid false negatives in cell-based assays .
Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
Answer:
- Molecular Dynamics (MD): Simulate membrane permeability (logP ~2.5 predicted via Schrödinger’s QikProp).
- Docking Studies: Use AutoDock Vina to model interactions with targets (e.g., nicotinic acetylcholine receptors).
- ADMET Prediction: SwissADME or ADMETlab 2.0 to estimate bioavailability, CYP450 metabolism, and hERG inhibition risks .
Methodological Notes
-
Data Tables:
Parameter Value Method/Reference Molecular Weight 343.8 g/mol (HCl salt) MS LogP (Predicted) 2.3 ± 0.2 SwissADME HPLC Retention Time 8.2 min (C18, 70:30 ACN:H₂O) In-house validation -
Contradiction Management: Always cross-reference synthetic yields and purity data with orthogonal techniques (e.g., NMR + elemental analysis) to confirm batch consistency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
